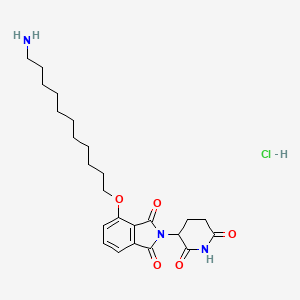

Thalidomide-4-O-C11-NH2 (hydrochloride)

Description

Historical Trajectory of Immunomodulatory Imide Drugs (IMiDs) in Research

The story of Immunomodulatory Imide Drugs (IMiDs) begins with the tragic history of thalidomide (B1683933) in the late 1950s and early 1960s. Initially marketed as a sedative and antiemetic for morning sickness in pregnant women, its use led to a devastating wave of severe birth defects, and it was subsequently withdrawn from the market. glpbio.comnih.gov

However, the scientific community continued to investigate its biological effects. In 1965, a surprising discovery revealed thalidomide's efficacy in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.gov This marked a turning point, prompting further research into its mechanisms of action. Throughout the following decades, the anti-inflammatory and anti-angiogenic properties of thalidomide were uncovered. glpbio.com

This renaissance culminated in the late 1990s and 2000s with the FDA's approval of thalidomide for the treatment of ENL and later, multiple myeloma. glpbio.com The success of thalidomide spurred the development of more potent and safer analogs, namely lenalidomide (B1683929) and pomalidomide (B1683931), which have become standard treatments for various hematological cancers. nih.gov A pivotal breakthrough in understanding the action of IMiDs came with the identification of Cereblon (CRBN) as their primary molecular target in 2010. nih.gov This discovery elucidated that IMiDs function by binding to CRBN, an E3 ubiquitin ligase substrate receptor, thereby modulating its activity.

Conceptual Evolution of Targeted Protein Degradation (TPD)

The concept of targeted protein degradation (TPD) has emerged as a powerful therapeutic paradigm, shifting the focus from traditional enzyme inhibition to the complete removal of disease-causing proteins. The intellectual foundation for TPD was laid with the discovery of the ubiquitin-proteasome system (UPS). In the late 1970s and early 1980s, Aaron Ciechanover, Avram Hershko, and Irwin Rose made the groundbreaking discovery of ubiquitin-mediated proteolysis, a process where cells tag unwanted proteins with ubiquitin for destruction by the proteasome. This work, for which they were awarded the Nobel Prize in Chemistry in 2004, revealed a fundamental mechanism of cellular protein homeostasis.

Building on this understanding, the idea of hijacking the UPS to eliminate specific proteins of interest began to take shape. This led to the development of two major classes of TPD agents: molecular glues and proteolysis-targeting chimeras (PROTACs).

Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein that would not normally interact, leading to the target's ubiquitination and degradation. The action of thalidomide and its analogs as molecular glues that recruit neosubstrates to the CRBN E3 ligase for degradation is a prime example of this mechanism.

PROTACs , first conceptualized in 2001, are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Positioning of Thalidomide-4-O-C11-NH2 (hydrochloride) as a Cereblon Modulator and PROTAC Scaffold

Thalidomide-4-O-C11-NH2 (hydrochloride) is a synthetic chemical compound designed specifically for applications in TPD research. It functions as a Cereblon (CRBN) modulator, leveraging the well-established binding of the thalidomide core to CRBN. The key feature of this compound is the 11-carbon alkyl chain (C11) terminating in an amine group (-NH2), which is attached to the 4-position of the phthalimide (B116566) ring of thalidomide. This amine group serves as a crucial attachment point for a linker, which can then be connected to a ligand for a specific protein of interest, thereby forming a PROTAC.

The hydrochloride salt form of the compound enhances its solubility and stability for research applications. By incorporating this thalidomide-based ligand, researchers can recruit the CRBN E3 ligase to a desired target protein, leading to its degradation.

The choice of linker length and composition is a critical aspect of PROTAC design, as it influences the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the efficiency of protein degradation. The C11 linker of Thalidomide-4-O-C11-NH2 provides a specific length that can be optimal for certain target proteins.

While extensive research has been conducted on various thalidomide-based PROTACs, detailed public data specifically on PROTACs incorporating Thalidomide-4-O-C11-NH2 (hydrochloride) is limited. However, its inclusion in commercially available libraries for PROTAC development underscores its utility as a building block in this field. In a high-throughput screening study of small molecule modulators of the ubiquitin pathway, Thalidomide-4-O-C11-NH2 (hydrochloride) was among the compounds tested for its effect on macrophage-mediated bacterial clearance, demonstrating its application in broader biological screening contexts.

Below are data tables that provide context for the properties of thalidomide and the application of thalidomide-based linkers in research.

Table 1: Chemical Properties of Thalidomide

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

| Molecular Formula | C13H10N2O4 | |

| Molecular Weight | 258.23 g/mol | |

| Appearance | Needles or white powder |

Table 2: Research Application of a Thalidomide-based Linker

| Compound | Assay Context | Observed Effect Metric | Value | Source |

| Thalidomide-4-O-C11-NH2 (hydrochloride) | Screening of ubiquitin pathway modulators on macrophage-mediated bacterial clearance | Z-score | -1.17 |

Properties

Molecular Formula |

C24H34ClN3O5 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

4-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C24H33N3O5.ClH/c25-15-8-6-4-2-1-3-5-7-9-16-32-19-12-10-11-17-21(19)24(31)27(23(17)30)18-13-14-20(28)26-22(18)29;/h10-12,18H,1-9,13-16,25H2,(H,26,28,29);1H |

InChI Key |

AMCVOZMMQNDGDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies of Thalidomide 4 O C11 Nh2 Hydrochloride and Analogs

Methodologies for Thalidomide (B1683933) Scaffold Construction

The synthesis of the fundamental thalidomide structure, consisting of a phthalimide (B116566) and a glutarimide (B196013) ring, has evolved significantly from traditional multi-step, low-yielding processes. researchgate.netjournament.com Modern approaches prioritize efficiency, speed, and environmental sustainability.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for rapidly producing the thalidomide scaffold. researchgate.net This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, dramatically reducing reaction times from hours to mere minutes and often improving yields. researchgate.netjournament.comresearchgate.net Researchers have successfully employed microwave heating for the synthesis of thalidomide and its analogs, including pomalidomide (B1683931) building blocks, highlighting MAS as a method to accelerate the development of degraders like PROTACs and molecular glues. nih.gov The use of microwave energy is considered an environmentally benign strategy, aligning with the principles of green chemistry. researchgate.net For example, a direct synthesis of thalidomide from N-phthaloyl-L-glutamic acid and thiourea (B124793) can be achieved in high yield using microwave irradiation. researchgate.netresearchgate.net

One-pot multicomponent reactions represent a highly efficient strategy for constructing the thalidomide core. These systems combine multiple starting materials in a single reaction vessel to form the final product, avoiding the need for isolating intermediates, which saves time, resources, and reduces waste. researchgate.netjournament.com A notable example involves the reaction of an array of cyclic anhydrides (like phthalic anhydride), glutamic acid, and an ammonia (B1221849) source (such as ammonium (B1175870) chloride or urea) in the presence of a catalyst. sci-hub.seresearchgate.netjournament.comresearchgate.net This approach can be combined with microwave assistance to produce thalidomide and its analogs in good yields within minutes. researchgate.netjournament.com Another documented one-pot procedure involves the reaction of L-glutamic acid, phthalic anhydride, and thiourea. researchgate.net

Table 1: Comparison of Thalidomide Synthesis Methodologies

| Methodology | Key Features | Starting Materials (Examples) | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. researchgate.net | N-phthaloyl-L-glutamic acid, thiourea/urea. researchgate.netsciencemadness.org | High speed, improved yields, energy efficiency. researchgate.net |

| One-Pot Multicomponent Synthesis | Multiple components react in a single step. researchgate.netjournament.com | Cyclic anhydrides, glutamic acid, ammonium chloride. researchgate.netjournament.com | High efficiency, reduced waste, simplified procedure. researchgate.netjournament.com |

| Conventional Heating | Traditional multi-step process with purification of intermediates. researchgate.netjournament.com | Phthalic anhydride, L-glutamic acid. sci-hub.se | Well-established protocols. |

Directed Derivatization for Functional Enhancement

Once the basic thalidomide scaffold is assembled, it can be chemically modified to fine-tune its biological activity. These modifications are directed at specific parts of the molecule to optimize its interaction with target proteins and its function within a larger construct like a PROTAC.

Modifications to the phthalimide ring of thalidomide are crucial for altering the profile of proteins (neo-substrates) that are recruited for degradation. The introduction of different chemical groups on this aromatic domain can significantly impact potency and selectivity. acs.orgnih.gov For instance, the addition of an amino group at the fourth carbon of the phthaloyl ring gave rise to the class of immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, which exhibit increased potency compared to the parent compound. nih.gov Research has shown that substitutions with both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., cyano) can enhance inhibitory activity against tumor necrosis factor-alpha (TNF-α), suggesting that steric effects play a significant role. acs.org These findings underscore that even simple structural changes to the phthalimide ring can profoundly alter the molecule's mechanism of action and its therapeutic potential. nih.gov

Table 2: Impact of Phthalimide Ring Substitutions on Activity

| Substitution | Position | Effect on Activity (vs. Thalidomide) | Reference |

|---|---|---|---|

| 4-Amino | 4 | Increased immunomodulatory potency (IMiDs). nih.gov | nih.gov |

| 3-Cyano | 3 | Increased TNF-α inhibitory activity. acs.org | acs.org |

| 4-Cyano | 4 | Increased TNF-α inhibitory activity. acs.org | acs.org |

| 4-Methoxy | 4 | Increased TNF-α inhibitory activity. acs.org | acs.org |

The glutarimide ring is the critical component responsible for binding to a tri-tryptophan pocket within the Cereblon (CRBN) E3 ligase substrate receptor. chemrxiv.org Optimizing this interaction is a key goal in the design of thalidomide-based molecules. The six-membered glutarimide ring is considered optimal for CRBN engagement, as its affinity is significantly reduced when replaced with five or seven-membered rings. biorxiv.org To enhance binding, researchers have developed novel glutarimide derivatives. One strategy involves thio-Michael addition reactions to create 2-((hetero)aryl(methyl))thio glutarimides, which have shown stronger binding to CRBN than thalidomide itself. rscf.ru Such modifications can introduce additional hydrogen bonding interactions within the binding pocket, leading to improved affinity and providing a functional handle for further chemical conjugation, such as linker attachment for PROTACs. rscf.ru While the glutarimide is essential for CRBN binding, modifications such as N-alkylation can be used as a prodrug strategy to temporarily block this interaction. bohrium.com

In the context of PROTACs, a linker connects the CRBN-binding molecule (like a thalidomide derivative) to a ligand for a target protein of interest. nih.gov Thalidomide-4-O-C11-NH2 (hydrochloride) is an example of such a CRBN ligand pre-functionalized with a linker. medchemexpress.com The linker is not merely a spacer; its chemical nature, length, and rigidity are critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govexplorationpub.comnih.gov

Linkers are commonly based on polyethylene (B3416737) glycol (PEG) chains or alkyl chains. explorationpub.com Studies have shown that both linker length and composition significantly influence degradation potency. acs.org For example, in a series of BET-kinase targeting PROTACs, a 1-PEG linker dramatically reduced activity compared to an alkyl linker of similar length, demonstrating the linker's profound impact. acs.org The optimal linker length can vary greatly depending on the target; for instance, a 16-atom PEG linker was more potent for degrading ERα than a 12-atom one, while a shorter 8-atom PEG linker was optimal for a CRBN homo-PROTAC. nih.gov The rational design of linkers, sometimes aided by computational modeling, is therefore essential for developing effective PROTACs with improved cell permeability and biological activity. explorationpub.comnih.govacs.org

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| Thalidomide-4-O-C11-NH2 (hydrochloride) |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

| N-phthaloyl-L-glutamic acid |

| Cereblon (CRBN) |

| Tumor necrosis factor-alpha (TNF-α) |

Enantioselective Synthesis and Chiral Resolution of Thalidomide Derivatives

The chirality of thalidomide and its analogs is a critical factor, as the two enantiomers, (R) and (S), can exhibit different biological activities. chiralpedia.comnih.govwjbphs.com While the (R)-enantiomer is associated with sedative effects, the (S)-enantiomer is linked to teratogenicity. chiralpedia.comwjbphs.com However, this distinction is complicated by the fact that the enantiomers can interconvert under physiological conditions. chiralpedia.comlearncheme.com This phenomenon, known as racemization, underscores the importance of developing stereochemically stable analogs and effective methods for enantioselective synthesis and chiral resolution. chiralpedia.compnas.org

Enantioselective synthesis aims to produce a single, desired enantiomer directly, thereby avoiding the need for separating a racemic mixture. One notable strategy involves the use of chiral building blocks derived from natural sources. For instance, the asymmetric synthesis of 4-substituted, configurationally stable thalidomide analogues has been achieved starting from pyroglutamic acids. nih.gov This method successfully prepared 4-methyl-(3S,4R) and 4-phenyl-(3S,4S) thalidomide derivatives. nih.gov A key step in this synthesis was the stereochemically complete epimerization at the alpha-stereogenic center during the formation of N-phthaloyl anhydrides, which allowed for the use of starting materials with an initially "inappropriate" stereochemistry. nih.gov The introduction of an alkyl or aryl group at the C4 position of the glutarimide ring enhances the configurational stability of these new derivatives, addressing the inherent problem of racemization seen with thalidomide. nih.gov

Another approach to creating configurationally stable enantiomers involves deuteration at the chiral center. The synthesis of deuterated (S)- and (R)-thalidomide has been shown to make the compounds at least five times more stable against racemization. nih.gov This increased stability is crucial for accurately studying the distinct biological effects of each enantiomer. nih.govpnas.org

Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a widely used alternative to asymmetric synthesis. researchgate.net High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and common technique for this purpose. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective for separating the enantiomers of thalidomide and its analogs like lenalidomide, pomalidomide, and apremilast. nih.govnih.gov

The choice of CSP and the mobile phase composition are critical for achieving successful separation. For example, a study investigating four phthalimide derivatives on five different polysaccharide-type CSPs found that a Chiralcel OJ-H column with methanol (B129727) as the mobile phase was capable of baseline-separating all the investigated compounds. nih.gov In some cases, extremely high-resolution values (Rs > 10) were observed. nih.gov The study also highlighted that the enantiomeric elution order could be reversed depending on the specific CSP and mobile phase used. nih.gov

Similarly, cyclodextrin-bonded stationary phases have been successfully employed for the chiral separation of thalidomide and pomalidomide in reversed-phase HPLC. researchgate.net Optimized conditions, including the use of a β-cyclodextrin-based stationary phase, specific mobile phase compositions (e.g., 0.1% acetic acid/acetonitrile), and controlled column temperatures, resulted in significant resolution between the enantiomers. researchgate.net

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

| Thalidomide | β-cyclodextrin-based | 0.1% acetic acid/acetonitrile (95/5 v/v) | 1.68 ± 0.02 | researchgate.net |

| Pomalidomide | β-cyclodextrin-based | 0.1% acetic acid/acetonitrile (90/10 v/v) | 2.70 ± 0.02 | researchgate.net |

| Lenalidomide | Daicel-CSP, Chiralpack IA | Methanol:Glacial Acetic Acid | Not Specified | nih.gov |

| Thalidomide Analogs | Chiralcel OJ-H | Methanol | Baseline Separation | nih.gov |

Enzymatic kinetic resolution offers a biochemical alternative for separating enantiomers. This method was successfully used to synthesize both enantiomers of cis-5'-hydroxythalidomide, a major metabolite of thalidomide. nih.gov The process utilized the enzyme Pseudomonas stutzeri lipase (B570770) TL to catalyze the resolution of a racemic substrate, demonstrating the utility of biocatalysis in preparing optically pure thalidomide derivatives. nih.gov

Structure Activity Relationship Sar and Computational Investigations of Thalidomide 4 O C11 Nh2 Hydrochloride and Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thalidomide (B1683933) analogs, QSAR models help in identifying key structural features that govern their binding affinity to CRBN and their subsequent degradation-inducing activity.

Correlation of Structural Descriptors with Biological Activities

While specific QSAR models for Thalidomide-4-O-C11-NH2 (hydrochloride) are not extensively available in public literature, the principles are derived from studies on a wide range of thalidomide analogs. researchgate.netnih.gov These studies correlate various structural descriptors with biological activities such as CRBN binding affinity and the degradation of target proteins.

Key structural components of thalidomide and its analogs that are crucial for CRBN binding include the glutarimide (B196013) ring and the phthalimide (B116566) moiety. researchgate.net The glutarimide ring is known to be essential for insertion into the tri-tryptophan pocket of CRBN. researchgate.net The phthalimide ring, on the other hand, is more solvent-exposed and serves as an attachment point for linkers in PROTACs. nih.gov

The C11-NH2 linker in Thalidomide-4-O-C11-NH2 (hydrochloride) significantly influences its properties. The length and chemical nature of this linker are critical determinants of the stability and geometry of the ternary complex (CRBN-ligand-target protein), which in turn dictates the efficiency of protein degradation. nih.gov Studies on various PROTACs have shown that the linker is not just a passive spacer but actively participates in the formation of the ternary complex, influencing protein-protein interactions. nih.gov

Table 1: Key Structural Descriptors and Their General Influence on the Activity of Thalidomide Analogs

| Structural Descriptor | Influence on Biological Activity |

| Glutarimide Ring Integrity | Essential for binding to the CRBN tri-tryptophan pocket. Modifications can lead to loss of binding. researchgate.net |

| Phthalimide Moiety | Provides a point for linker attachment and influences the presentation of the linker to the target protein. nih.gov |

| Linker Length and Composition | Critically affects the formation, stability, and geometry of the ternary complex. Optimal linker length is crucial for effective protein degradation. nih.gov |

| Stereochemistry | The (S)-enantiomer of thalidomide binds to CRBN with significantly higher affinity than the (R)-enantiomer. nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at an atomic level. These methods are extensively applied to understand the binding of thalidomide and its analogs to CRBN.

Elucidation of Ligand-CRBN Binding Conformations

Molecular docking studies of thalidomide and its analogs, such as lenalidomide (B1683929), have consistently shown that the glutarimide moiety binds within a hydrophobic pocket in CRBN, often referred to as the "tri-tryptophan pocket" (formed by Trp380, Trp386, and Trp400). nih.govnih.gov This interaction is stabilized by hydrogen bonds between the imide group of the glutarimide ring and the protein backbone. researchgate.net The phthalimide ring is typically oriented towards the solvent-exposed surface of the protein, which allows for the attachment of linkers, as seen in Thalidomide-4-O-C11-NH2 (hydrochloride), without disrupting the core binding interaction. nih.govnih.gov

For Thalidomide-4-O-C11-NH2 (hydrochloride), the long C11 alkyl chain with a terminal amino group would extend from the phthalimide ring into the solvent. The flexibility of this linker is a key factor in allowing the PROTAC to effectively bridge CRBN and a target protein.

Prediction of Ternary Complex Geometries and Interactions

The primary function of Thalidomide-4-O-C11-NH2 (hydrochloride) in a PROTAC is to induce the formation of a ternary complex between CRBN and a target protein. The geometry of this complex is critical for the subsequent ubiquitination and degradation of the target. Computational models are used to predict the most stable conformations of this ternary complex. nih.govmdpi.com

These models consider the interactions between all three components:

CRBN-Ligand: The binding of the thalidomide moiety to CRBN.

Ligand-Target Protein: The interaction of the other end of the PROTAC (not depicted in the name Thalidomide-4-O-C11-NH2) with the target protein.

CRBN-Target Protein: The protein-protein interactions that are induced and stabilized by the presence of the PROTAC.

The length and flexibility of the C11-NH2 linker are crucial in allowing the system to adopt a conformation that brings the lysine (B10760008) residues on the target protein surface into proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. nih.gov

Simulation of Drug-Induced Conformational Changes in CRBN

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of CRBN upon ligand binding. arxiv.orgarxiv.orgscielo.org.za Studies on thalidomide and its analogs have shown that ligand binding can induce conformational changes in CRBN. arxiv.org For instance, some studies suggest that the binding of a ligand can stabilize a "closed" conformation of CRBN, which is more favorable for neosubstrate recruitment. biorxiv.org

MD simulations of a PROTAC containing a thalidomide-based ligand like Thalidomide-4-O-C11-NH2 would be used to explore:

The stability of the CRBN-ligand complex over time.

The conformational flexibility of the C11-NH2 linker.

The dynamic interactions within the ternary complex, including any allosteric effects the PROTAC might have on CRBN or the target protein.

The solvent accessibility of the ternary complex, which can influence its stability and function. nih.gov

In Silico Approaches for Pathway Modulation Prediction

The ultimate goal of using Thalidomide-4-O-C11-NH2 (hydrochloride) in a PROTAC is to modulate cellular pathways by degrading a specific target protein. In silico tools can help predict the downstream consequences of this degradation. mdpi.comnih.gov

By identifying the target protein of a PROTAC utilizing Thalidomide-4-O-C11-NH2 as the CRBN ligand, bioinformatics tools and pathway databases (e.g., KEGG, Reactome) can be used to map the pathways in which the target protein is involved. This allows for the prediction of the broader cellular effects of the PROTAC. For example, if the target protein is a kinase involved in a specific signaling cascade, its degradation would be predicted to downregulate that pathway. researchgate.net

Recent advances in systems biology and machine learning are also enabling the development of predictive models for the effects of PROTACs. nih.gov These models can integrate data from proteomics, transcriptomics, and structural biology to provide a more holistic view of how a specific PROTAC might alter cellular function. High-throughput screening of diverse CRBN ligands has also been used to identify novel neosubstrates, expanding the potential targets for thalidomide-based degraders. researchgate.net

Computational Modeling of Angiogenesis Pathway Disruption

Computational modeling has become an indispensable tool in predicting and understanding the mechanisms by which drugs and their analogs exert their effects. In the context of thalidomide and its derivatives, computational studies are crucial for elucidating how these molecules might interfere with the complex signaling cascades that regulate angiogenesis, the formation of new blood vessels. While specific computational models for Thalidomide-4-O-C11-NH2 (hydrochloride) are not extensively detailed in publicly available research, the principles can be inferred from studies on related analogs.

Computational models of vascular development often incorporate multiple cell types, growth factor signaling pathways (such as VEGF), and extracellular matrix interactions to simulate the formation of capillary networks. scielo.org.za By introducing chemical compounds into these models, researchers can predict their potential to disrupt normal blood vessel formation. For instance, a computational model of vascular development was able to predict the anti-angiogenic effects of a thalidomide analog, 5HPP-33, with results that were highly comparable to in vitro assays. scielo.org.za

For a compound like Thalidomide-4-O-C11-NH2 (hydrochloride), a key feature for computational modeling would be the long C11 alkyl chain with a terminal amino group attached at the 4-position of the phthalimide ring. This linker is a common feature in Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit the E3 ubiquitin ligase Cereblon. nih.govnih.gov Molecular dynamics simulations of lenalidomide, which has an amino group at the 4-position of the phthaloyl ring, have been used to study its interaction with Cereblon. scielo.org.za These simulations can reveal how the substitution at this position affects the binding and the subsequent recruitment of neosubstrates for degradation.

It is hypothesized that the 4-position linker of Thalidomide-4-O-C11-NH2 (hydrochloride) would extend out from the Cereblon binding pocket, allowing it to potentially interact with other proteins or cellular components. Computational models could be employed to predict how this extended structure might interfere with the formation of protein complexes essential for angiogenesis. The model would need to account for the flexibility of the linker and its potential interactions with various cellular targets. The disruption of angiogenesis by thalidomide and its analogs is thought to be mediated, at least in part, by the degradation of specific transcription factors, such as SALL4, which are crucial for limb and vascular development. rsc.org Computational docking and molecular dynamics simulations can help visualize how the binding of Thalidomide-4-O-C11-NH2 (hydrochloride) to Cereblon might alter the surface of the ligase, promoting the recruitment and subsequent ubiquitination and degradation of such pro-angiogenic factors.

Enantiomeric Selectivity in Cereblon Binding and Functional Activity

Thalidomide is a chiral molecule, existing as two enantiomers, (S)-thalidomide and (R)-thalidomide. It is well-established that these enantiomers exhibit different biological activities. A critical aspect of the structure-activity relationship of thalidomide and its analogs is the stereospecificity of their interaction with Cereblon.

Biochemical and structural studies have demonstrated that the (S)-enantiomer of thalidomide binds to Cereblon with a significantly higher affinity, approximately 10-fold stronger, than the (R)-enantiomer. researchgate.net This difference in binding affinity is attributed to the conformation of the glutarimide ring within the Cereblon binding pocket. The (S)-enantiomer adopts a more relaxed conformation, leading to a more stable interaction. researchgate.net

This enantiomeric selectivity in Cereblon binding directly translates to differences in functional activity. The (S)-enantiomer is a more potent inhibitor of Cereblon's auto-ubiquitination and is more effective at recruiting neosubstrates for degradation. researchgate.net Consequently, the teratogenic effects of thalidomide are primarily attributed to the (S)-enantiomer, which induces the degradation of key developmental proteins like SALL4. rsc.org

Below is a table summarizing the differential binding and activity of thalidomide enantiomers, which provides a basis for the expected behavior of Thalidomide-4-O-C11-NH2 (hydrochloride) enantiomers.

| Feature | (S)-Thalidomide | (R)-Thalidomide |

| Cereblon Binding Affinity | ~10-fold stronger | Weaker |

| Glutarimide Ring Conformation | More relaxed | More strained |

| Inhibition of CRBN Auto-ubiquitination | More potent | Less potent |

| Neosubstrate Recruitment | More effective | Less effective |

| Teratogenic Effects | Primarily responsible | Less potent |

It is important to note that thalidomide enantiomers can interconvert in vivo, which complicates the administration of a single, desired enantiomer. researchgate.net The stability of the chiral center in analogs like Thalidomide-4-O-C11-NH2 (hydrochloride) under physiological conditions would be a crucial factor in their development and therapeutic application.

Mechanistic Investigations of Immunomodulatory and Anti Angiogenic Effects Induced by Thalidomide 4 O C11 Nh2 Hydrochloride and Analogs

Immunomodulatory Mechanisms via Protein Degradation

The immunomodulatory effects of thalidomide (B1683933) and its analogs, including Thalidomide-4-O-C11-NH2 (hydrochloride), are primarily mediated through their interaction with the CRBN E3 ubiquitin ligase complex. nih.govbinasss.sa.cr This interaction alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). binasss.sa.crnih.gov The degradation of these transcription factors is a pivotal event that triggers a cascade of downstream immunomodulatory effects. nih.gov

Regulation of Pro-Inflammatory and Anti-Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-2, IFN-γ)

The degradation of Ikaros and Aiolos by thalidomide-based compounds leads to a significant shift in the cytokine profile. By eliminating these transcriptional repressors, the expression of Interleukin-2 (IL-2) is derepressed, leading to increased T-cell proliferation and activation. nih.gov This is often accompanied by an increase in the production of Interferon-gamma (IFN-γ).

Conversely, thalidomide and its analogs have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In a study on patients with relapsed or refractory multiple myeloma, treatment with a thalidomide analog was associated with significantly increased serum levels of IL-2 receptor and IL-12, consistent with the activation of T cells and monocytes. nih.gov

| Cytokine | Effect of Thalidomide Analogs | Implied Mechanism |

| TNF-α | Inhibition | Enhanced mRNA degradation |

| IL-6 | Inhibition | Downstream of Ikaros/Aiolos degradation |

| IL-2 | Upregulation | Degradation of transcriptional repressors Ikaros/Aiolos |

| IFN-γ | Upregulation | T-cell activation secondary to IL-2 increase |

| IL-12 | Upregulation | Monocyte and macrophage activation |

This table summarizes the general effects of thalidomide and its analogs on cytokine production. The specific quantitative effects may vary depending on the specific compound and experimental model.

Anti-Angiogenic Pathway Interventions

In addition to their immunomodulatory roles, thalidomide and its analogs exhibit potent anti-angiogenic properties, which are crucial for their therapeutic effects, particularly in oncology. nih.gov

Modulation of Fibroblast Growth Factor Receptor (FGFR) Expression and Kinase Activity

Recent research has indicated that thalidomide and its analogs can differentially target Fibroblast Growth Factor Receptors (FGFRs). nih.gov Thalidomide has been found to suppress the gene expression of FGFRs, while other analogs may more directly dampen FGFR kinase activity. nih.gov A kinome analysis revealed that thalidomide could reduce the kinase activity of FGFR2 and a mutant form of FGFR3. nih.gov This modulation of FGFR signaling represents another important facet of the anti-angiogenic mechanism of thalidomide-based compounds.

| Signaling Molecule | Effect of Thalidomide Analogs | Implied Mechanism |

| VEGF | Suppression of signaling | Induction of endothelial cell apoptosis, reduction of microvessel density |

| FGFR1/FGFR2 | Differential regulation of expression | Transcriptional modulation |

| FGFR2 Kinase | Inhibition of activity | Direct or indirect kinase inhibition |

| FGFR3 Kinase (mutant) | Inhibition of activity | Direct or indirect kinase inhibition |

This table summarizes the general effects of thalidomide and its analogs on angiogenic signaling. The specific quantitative effects may vary depending on the specific compound and experimental model.

Inhibition of NF-κB Activity

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses, cell proliferation, and angiogenesis. Its dysregulation is implicated in the pathology of numerous diseases, including cancer and inflammatory disorders. Thalidomide and its analogs are known to exert some of their therapeutic effects by modulating the NF-κB signaling pathway. As a derivative of thalidomide, Thalidomide-4-O-C11-NH2 (hydrochloride) is understood to engage with the core machinery of this pathway, primarily through its interaction with the protein cereblon (CRBN), a key component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^). While direct studies on the NF-κB inhibitory profile of Thalidomide-4-O-C11-NH2 (hydrochloride) are not extensively detailed in publicly available research, the well-documented mechanisms of its parent compound and other analogs provide a strong framework for understanding its potential activities.

The primary mechanism by which thalidomide and its derivatives are thought to inhibit NF-κB activation is through the suppression of IκB kinase (IKK) activity. medchemexpress.comnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Research has shown that thalidomide can block the activation of IKK, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state. nih.gov

Furthermore, studies have demonstrated that the inhibitory effects of thalidomide on NF-κB can be selective for the inducing stimulus. For instance, thalidomide has been shown to suppress NF-κB activation induced by TNF-α and hydrogen peroxide, but not by other agents like phorbol (B1677699) esters or lipopolysaccharides (LPS) in certain cell types. nih.gov This selectivity suggests a nuanced interaction with specific upstream signaling components of the NF-κB pathway.

The binding of thalidomide analogs to cereblon is central to their immunomodulatory activities. This interaction alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). While these factors are primarily known for their roles in lymphocyte development, their degradation can indirectly influence NF-κB signaling.

In the context of cutaneous lupus erythematosus, thalidomide has been shown to exert its anti-inflammatory effects by inhibiting the IRF4/NF-κB and AMPK1/mTOR pathways in a CRBN-dependent manner. mdpi.com This highlights the multifaceted ways in which thalidomide and its analogs can modulate NF-κB activity, extending beyond direct inhibition of the canonical IKK pathway.

While specific quantitative data on the inhibition of NF-κB by Thalidomide-4-O-C11-NH2 (hydrochloride) is not available, the table below summarizes the known inhibitory actions of thalidomide on the NF-κB pathway based on published research. It is anticipated that as a cereblon-binding thalidomide analog, Thalidomide-4-O-C11-NH2 (hydrochloride) would exhibit a similar mechanistic profile.

| Compound | Mechanism of NF-κB Inhibition | Key Findings | Cell Types Studied |

| Thalidomide | Suppression of IκB kinase (IKK) activity | Blocks cytokine-induced expression of NF-κB regulated genes. medchemexpress.comnih.gov | Jurkat cells, various hematopoietic and epithelial cells nih.gov |

| Thalidomide | Inhibition of IκBα degradation | Prevents the release and nuclear translocation of NF-κB. nih.gov | Jurkat cells nih.gov |

| Thalidomide | Modulation of upstream signaling pathways (e.g., IRF4, mTOR) | Reduces NF-κB activity through CRBN-dependent mechanisms. mdpi.com | Peripheral blood mononuclear cells, keratinocytes mdpi.com |

Table 1: Summary of Mechanistic Findings on NF-κB Inhibition by Thalidomide. This table outlines the established mechanisms by which the parent compound, thalidomide, inhibits the NF-κB signaling pathway. These mechanisms are considered relevant to understanding the potential activity of its derivative, Thalidomide-4-O-C11-NH2 (hydrochloride).

Advanced Methodologies for Investigating Thalidomide 4 O C11 Nh2 Hydrochloride in Academic Research

Affinity Proteomics for Comprehensive Target and Neo-Substrate Identification

Affinity proteomics serves as a cornerstone for identifying the direct binding partners and, crucially, the neo-substrates of molecular glues and PROTACs that incorporate Thalidomide-4-O-C11-NH2. This approach involves immobilizing the compound on a solid support to "fish" for interacting proteins from cell lysates.

Utilization of Specialized Affinity Matrices (e.g., Ferrite (B1171679) Glycidyl Methacrylate (B99206) Beads)

The choice of affinity matrix is critical for the success of pull-down experiments. Ferrite Glycidyl Methacrylate (FG) beads are advanced nanomagnetic particles that offer significant advantages over conventional matrices. nacalaiusa.comtamagawa-seiki.com These beads, approximately 200 nm in diameter, consist of ferrite nanoparticles coated with a poly-glycidyl methacrylate (poly-GMA) polymer layer. tamagawa-seiki.comnacalai.com This unique composition provides a combination of excellent dispersibility in solution and a large surface area, which allows for efficient binding to target proteins. nacalaiusa.comtamagawa-seiki.com

A key feature of FG beads is their hydrophilic polymer surface, which dramatically reduces non-specific protein adsorption. nacalaiusa.com This leads to the purification of target proteins with very high purity, a crucial factor when trying to identify specific, low-abundance interactors. tamagawa-seiki.com For a compound like Thalidomide-4-O-C11-NH2, the primary amine group can be covalently attached to the epoxy-activated surface of the FG beads. These functionalized beads are then incubated with cell extracts. Proteins that bind to the immobilized compound, such as the CRBN E3 ligase complex, are captured. nacalai.com The magnetic properties of the beads allow for easy and rapid separation of the bead-protein complexes from the rest of the lysate using a magnetic stand. tamagawa-seiki.com This process has been successfully used to isolate CRBN and its binding partner DDB1 using immobilized thalidomide (B1683933), elucidating its mechanism of action. nacalai.com

| Feature | Description | Advantage in Research |

| Composition | Ferrite nanoparticles coated with poly-glycidyl methacrylate (poly-GMA). tamagawa-seiki.comnacalai.com | High stability and compatibility with various chemical modifications. nacalai.com |

| Size | Approximately 200 nanometers in diameter. tamagawa-seiki.comnacalai.com | Large surface-area-to-volume ratio and excellent dispersibility in solution. nacalaiusa.comtamagawa-seiki.com |

| Surface | Hydrophilic poly-GMA polymer coating. nacalaiusa.com | Extremely low non-specific protein binding, leading to high-purity purification. nacalaiusa.comtamagawa-seiki.com |

| Separation | Magnetic core. tamagawa-seiki.com | Rapid and simple separation from lysate using a magnetic stand, enabling automation. nacalaiusa.com |

| Versatility | Can be functionalized to bind various ligands, including small molecules. nacalaiusa.com | Enables the specific capture of drug targets like CRBN using immobilized Thalidomide-4-O-C11-NH2. nacalai.com |

An interactive data table summarizing the key characteristics of Ferrite Glycidyl Methacrylate (FG) beads.

Quantitative Mass Spectrometry for Proteome-Wide Degradation Profiling

Following the identification of direct binders, it is essential to determine which proteins are subsequently degraded. Quantitative mass spectrometry (MS) is the definitive tool for achieving a global view of protein degradation events induced by Thalidomide-4-O-C11-NH2-based PROTACs. nih.gov This methodology allows for the precise comparison of protein abundance levels between treated and untreated cells across the entire proteome. nih.gov

A common and powerful workflow combines isobaric labeling, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), with two-dimensional liquid chromatography–tandem mass spectrometry (2D-LC–MS/MS). nih.gov In this approach, peptides from different experimental conditions (e.g., control vs. drug-treated) are labeled with unique isobaric tags. These tags are identical in mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses, allowing for simultaneous identification and quantification of proteins from multiple samples. nih.gov This multiplexing capability is essential for accurately profiling dose-dependent or time-course degradation events. Such proteomic strategies can quantify over 10,000 proteins in a single experiment. nih.gov

The Cellular Thermal Shift Assay (CETSA) coupled with MS (CETSA-MS) is another advanced technique used to profile the targets of thalidomide and its derivatives. sci-hub.se This method assesses changes in the thermal stability of proteins upon compound binding, providing an unbiased way to identify direct targets and downstream effects, including protein degradation, in intact cells. sci-hub.senih.gov

| Step | Description | Purpose |

| 1. Sample Preparation | Cells are cultured and treated with the compound (e.g., a PROTAC using Thalidomide-4-O-C11-NH2) or a vehicle control. Proteins are extracted and digested into peptides. | To generate peptide mixtures representing the proteome under different conditions. |

| 2. Isobaric Labeling | Peptides from each condition are labeled with a distinct isobaric tag (e.g., TMT or iTRAQ). nih.gov | To enable multiplexed analysis, allowing for direct and accurate relative quantification of proteins in different samples. |

| 3. LC Fractionation | The combined, labeled peptide mixture is separated using multi-dimensional liquid chromatography (LC). nih.gov | To reduce the complexity of the peptide mixture before it enters the mass spectrometer, allowing for deeper proteome coverage. |

| 4. Mass Spectrometry | Peptides are analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and the attached tags. nih.govnih.gov | To identify the peptide sequence and quantify the abundance of each protein based on the intensity of the reporter ions from the tags. |

| 5. Data Analysis | Specialized software is used to identify proteins and calculate the relative abundance changes between the treated and control samples. | To generate a list of proteins that are significantly degraded upon treatment with the compound. |

An interactive data table outlining a typical workflow for quantitative proteome-wide degradation profiling.

In Vitro and Cellular Assays for Functional Characterization

While affinity proteomics identifies binding partners and degraded proteins, a different set of assays is required to functionally characterize the interactions and downstream cellular consequences.

Cell-Free Protein Synthesis Systems for Neo-Substrate Interaction Studies

Cell-free protein synthesis (CFPS) systems provide a powerful platform for studying protein-protein interactions in a controlled, in vitro environment, free from the complexities of a living cell. nih.govresearchgate.net These systems, often derived from wheat germ, E. coli, or rabbit reticulocytes, contain all the necessary molecular machinery (ribosomes, tRNAs, enzymes) to synthesize proteins from a DNA template. nih.gov

This approach is exceptionally well-suited for dissecting the mechanism of molecular glues. For instance, a human transcription factor protein array produced using a wheat cell-free protein synthesis system was used to identify neo-substrates of thalidomide. nbrp.jp In this study, CRBN was co-expressed with a library of transcription factors in the presence or absence of the drug. This led to the identification of Promyelocytic Leukaemia Zinc Finger (PLZF) protein as a thalidomide-dependent CRBN neo-substrate, whose degradation is linked to the teratogenic effects of the drug. nbrp.jp This methodology allows researchers to systematically screen for neo-substrates of Thalidomide-4-O-C11-NH2 by observing its ability to mediate an interaction between CRBN and a potential target protein, both of which are synthesized in the same reaction.

| System | Key Features | Common Applications in Neo-Substrate Research |

| Wheat Germ Extract | Eukaryotic system, low endogenous protein levels. nbrp.jp | Ideal for protein arrays and screening libraries of human proteins for interactions with CRBN. nbrp.jp |

| E. coli S30 Extract | Prokaryotic system, high protein yield, well-characterized. frontiersin.org | Rapid synthesis of individual proteins (e.g., CRBN, potential substrates) for biochemical assays. |

| Rabbit Reticulocyte Lysate | Eukaryotic system, efficient translation of mammalian mRNAs. | Synthesis of complex or post-translationally modified proteins for interaction studies. |

| HELA Cell Lysate | Human-derived eukaryotic system. | Provides a synthesis environment that most closely mimics human cellular conditions. |

An interactive data table comparing different cell-free protein synthesis systems for neo-substrate interaction studies.

Proximity-Dependent Biotinylation Techniques for Protein-Protein Interaction Mapping

Proximity-dependent biotinylation (PDB) techniques, such as BioID, TurboID, and APEX, are powerful methods for mapping protein-protein interactions within living cells. azolifesciences.comfrontiersin.orgresearchgate.net These approaches rely on fusing a promiscuous biotin (B1667282) ligase (like BirA* or TurboID) or a peroxidase (like APEX2) to a "bait" protein of interest. frontiersin.org When expressed in cells, the fusion protein biotinylates any other proteins that come within its immediate vicinity (typically <20 nm). nih.gov These biotin-tagged proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. nih.gov

This technology is perfectly suited for studying the action of molecular glues. Researchers have fused a biotinylase (such as AirID) to CRBN. azolifesciences.com In the absence of a molecular glue, this AirID-CRBN fusion protein biotinylates its immediate, constitutive interaction partners. However, upon the addition of a compound like a Thalidomide-4-O-C11-NH2-based PROTAC, the ligase is brought into close proximity with the PROTAC's target protein. azolifesciences.com This new proximity results in the target protein becoming biotinylated, allowing for its unambiguous identification as a neo-substrate. This method provides direct, in-cell evidence of the drug-induced protein-protein interaction. azolifesciences.com

| Technique | Enzyme | Mechanism | Key Advantage |

| BioID | BirA* (mutant E. coli biotin ligase) | Requires long incubation times (hours) with biotin to label proximal proteins. frontiersin.org | Well-established with extensive literature and protocols. |

| TurboID | Engineered promiscuous biotin ligase | Highly active, requiring only minutes of biotin incubation for robust labeling. researchgate.net | Ideal for capturing transient or weak interactions. |

| APEX2 | Engineered ascorbate (B8700270) peroxidase | Catalyzes biotin-phenol to a short-lived, reactive radical that labels proximal proteins; requires H₂O₂ and biotin-phenol. nih.govfrontiersin.org | Very fast labeling kinetics (seconds to minutes), enabling high temporal resolution. |

| AirID | Ancestral BirA | An alternative engineered biotin ligase used to identify targets of thalidomide derivatives. azolifesciences.com | Proven application for studying molecular glue degraders. azolifesciences.com |

An interactive data table comparing different proximity-dependent biotinylation techniques.

Kinome Profiling and Targeted Kinase Activity Assays

The degradation of a target protein by a PROTAC can have significant downstream consequences on cellular signaling pathways, many of which are controlled by protein kinases. Kinome profiling provides a broad, systemic view of how the cellular kinase network responds to the induced degradation of a specific protein. thermofisher.com This can reveal off-target effects or elucidate the mechanism of action of a PROTAC by showing which signaling pathways are modulated. labnews.co.uk

Techniques for kinome profiling include mass spectrometry-based phosphoproteomics, which measures changes in the phosphorylation status of thousands of sites across the proteome, and kinase activity assays using peptide arrays or specialized affinity probes. frontiersin.org For example, studies on immunomodulatory drugs (IMiDs) like lenalidomide (B1683929), a thalidomide analog, have used kinome expression profiling in multiple myeloma to identify kinases that are linked to prognosis and that could serve as new therapeutic targets. haematologica.org By treating cells with a Thalidomide-4-O-C11-NH2-based PROTAC and subsequently performing kinome profiling, researchers can map the downstream signaling consequences of degrading the target protein, potentially uncovering mechanisms of efficacy or resistance. frontiersin.orghaematologica.org

| Kinase/Pathway | Relevance to IMiD/Degrader Research | Research Finding |

| CHK1 | Identified as a potential therapeutic target in Multiple Myeloma (MM). haematologica.org | Inhibitors can overcome resistance to Lenalidomide. haematologica.org |

| MELK | Identified as a potential therapeutic target in MM. haematologica.org | Inhibitors can overcome resistance to Lenalidomide. haematologica.org |

| PBK | Identified as a new potential therapeutic target in MM. haematologica.org | Inhibitors re-sensitize resistant cell lines to conventional therapies. haematologica.org |

| ErbB Signaling | Pathway activity is modulated by kinase inhibitors in cancer models. frontiersin.org | Kinase activity profiling reveals heterogeneous drug responses between patient samples. frontiersin.org |

| MAPK Signaling | Commonly dysregulated in cancer and a frequent target of kinase profiling. frontiersin.org | Detected as a relevant pathway in glioblastoma kinome profiling studies. frontiersin.org |

An interactive data table of selected kinases and pathways investigated in the context of immunomodulatory drugs and cancer, highlighting the utility of kinome profiling.

Transcriptomic and Systems Biology Approaches

Modern biological research leverages high-throughput technologies to capture a global view of cellular responses to chemical probes. For a compound like Thalidomide-4-O-C11-NH2 (hydrochloride), which functions as a Cereblon (CRBN) ligand, these approaches are critical for mapping its downstream effects on gene and protein networks. glpbio.comnih.govmedchemexpress.com

Global gene expression analysis, typically performed using techniques like RNA-sequencing (RNA-seq), provides a snapshot of the entire transcriptome of a cell or tissue after exposure to a compound. This allows researchers to identify which genes are up- or down-regulated, offering clues into the cellular pathways being modulated.

In a broad screen of ubiquitin-proteasome system (UPS) modulators, Thalidomide-4-O-C11-NH2 (hydrochloride) was evaluated for its effects in the context of a Salmonella-infected macrophage model. The study aimed to identify compounds that could enhance bacterial clearance by modulating host cellular pathways. While not a study focused solely on this compound, the screening data provides initial insights into its bioactivity. The analysis revealed that Thalidomide-4-O-C11-NH2 (hydrochloride) was among the compounds that did not significantly affect host cell viability, a crucial characteristic for potential host-directed therapies. Such high-throughput screens generate extensive datasets that can pinpoint compounds for more detailed mechanistic investigation.

Table 1: Exemplary Data from a High-Throughput Screen of UPS Modulators in Macrophages This table is based on data from a study investigating host-directed therapies against bacterial infection.

| Compound | Host Cell Viability (Log2 Fold Change) | Intracellular Bacterial Load (Log2 Fold Change) |

| Thalidomide-4-O-C11-NH2 (hydrochloride) | -1.17 | 2.24 |

| Thalidomide-5-O-C14-NH2 (hydrochloride) | -1.40 | 2.36 |

| Thiolutin | -3.23 | 2.29 |

| AZ1 (USP25/28 inhibitor) | -0.60 | -1.20 |

To build a more comprehensive picture of the effects of Thalidomide-4-O-C11-NH2 (hydrochloride), researchers integrate data from multiple "omics" fields, such as transcriptomics, proteomics, and metabolomics. This systems biology approach allows for the construction of interaction networks to understand how changes at the gene level propagate to affect protein function and metabolic processes.

For instance, transcriptomic data showing changes in gene expression can be layered with proteomic data (from mass spectrometry) to determine if these changes translate to the protein level. Further integration with metabolomic data can reveal functional consequences, such as alterations in specific metabolic pathways. This multi-faceted analysis is essential for identifying the full spectrum of a compound's activity, including its primary targets and off-target effects. Network-based methods can then be used to fuse these datasets to identify dysregulated pathways and predict clinical outcomes or drug responses.

Table 2: Hypothetical Multi-Omics Integration to Elucidate the Mechanism of Thalidomide-4-O-C11-NH2 (hydrochloride) This table illustrates a hypothetical research scenario to demonstrate the methodology.

| Omics Type | Analytical Method | Potential Finding | Integrated Network Insight |

| Transcriptomics | RNA-seq | Downregulation of genes involved in angiogenesis and upregulation of immune response genes. | Identifies initial transcriptional response to the compound. |

| Proteomics | Mass Spectrometry | Decreased levels of angiogenic protein factors and increased expression of specific cytokines. | Confirms that transcriptional changes lead to altered protein levels. |

| Immunoprecipitation-Mass Spectrometry | AP-MS | Identification of specific proteins (neo-substrates) that bind to the CRBN complex only in the presence of the compound. | Pinpoints the direct molecular targets for degradation. |

| Metabolomics | LC-MS/GC-MS | Alterations in cellular energy metabolism and amino acid pathways. | Reveals downstream functional consequences of gene and protein changes. |

Development and Application of Research Animal Models

While cell-based assays are crucial, in vivo models are indispensable for understanding the physiological and developmental effects of a compound. Zebrafish and engineered mammalian cell lines represent two key platforms for investigating thalidomide analogues.

The zebrafish (Danio rerio) is a powerful vertebrate model for studying developmental biology and toxicology. Crucially, zebrafish embryos are sensitive to thalidomide, exhibiting fin and craniofacial defects that recapitulate some of the teratogenic effects observed in humans. This makes the zebrafish an ideal system for probing the potential developmental impacts of thalidomide derivatives like Thalidomide-4-O-C11-NH2 (hydrochloride).

Researchers can expose transparent zebrafish embryos to the compound at various developmental stages and concentrations. High-resolution imaging can then be used to screen for morphological defects, particularly in limb (fin) and craniofacial development. The use of transgenic zebrafish lines, which have fluorescent proteins labeling specific tissues or cell types (e.g., blood vessels, neurons), allows for real-time visualization of the compound's effect on specific biological processes within a living organism.

Table 3: Framework for a Zebrafish-Based Investigation of Thalidomide-4-O-C11-NH2 (hydrochloride)

| Experimental Stage | Methodology | Objective |

| Phenotypic Screening | Exposure of wild-type embryos to a concentration gradient of the compound. | To identify the range of concentrations that induce developmental abnormalities and characterize the specific phenotypes (e.g., fin truncation, otic vesicle defects). |

| Pathway Analysis | Use of transgenic reporter lines (e.g., Tg(fli1:EGFP) for vasculature). | To visualize the effect of the compound on specific developmental processes like angiogenesis in real-time. |

| Mechanism Validation | Morpholino- or CRISPR-based knockdown of crbn. | To determine if the observed phenotypes are dependent on the presence of Cereblon. |

| Transcriptomic Analysis | RNA-seq on treated embryos. | To identify the gene expression changes that underlie the observed developmental defects. |

Thalidomide and its analogues exert their effects by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of proteins that would not normally be targeted, known as neo-substrates. Engineered mammalian cell lines are fundamental tools for dissecting this process.

Using CRISPR-Cas9 gene-editing technology, researchers can create CRBN knockout (KO) cell lines. These cells can be used to confirm that the biological activity of Thalidomide-4-O-C11-NH2 (hydrochloride) is CRBN-dependent. Furthermore, re-introducing wild-type or mutated versions of CRBN can help map the compound's binding site. To identify the specific neo-substrates targeted for degradation by this compound, affinity-purification mass spectrometry (AP-MS) is employed. In this technique, the CRBN complex is pulled down from cells treated with the compound, and the co-precipitated proteins are identified by mass spectrometry.

Table 4: Application of Engineered Cell Lines in CRBN/Neo-Substrate Research for Thalidomide-4-O-C11-NH2 (hydrochloride)

| Cell Line/Technique | Purpose | Expected Outcome |

| CRBN Knockout (KO) Cell Line | Validate CRBN as the primary target. | The biological effects of the compound are abrogated in KO cells compared to wild-type cells. |

| CRBN Mutant Cell Line (e.g., binding-deficient mutant) | Confirm direct binding is required for activity. | A mutation that prevents compound binding to CRBN will render the cells insensitive to its effects. |

| Affinity Purification-Mass Spectrometry (AP-MS) | Identify novel protein targets (neo-substrates). | Identification of proteins that are degraded in a compound- and CRBN-dependent manner. |

| Reporter Cell Line (e.g., Neo-substrate-luciferase fusion) | High-throughput screening for degradation activity. | A decrease in luciferase signal indicates degradation of the fused neo-substrate, allowing for quantitative analysis of compound potency. |

Future Research Trajectories and Emerging Concepts

Rational Design Principles for Next-Generation Cereblon-Targeting Molecular Glues

The development of the next wave of Cereblon-targeting molecular glues is guided by increasingly sophisticated rational design principles. The goal is to create compounds with enhanced potency, selectivity, and the ability to target proteins that were previously considered "undruggable." Key principles include:

Structural Modifications to the Thalidomide (B1683933) Core: Researchers are systematically altering the phthalimide (B116566) and glutarimide (B196013) rings of the thalidomide scaffold. These modifications aim to fine-tune the binding affinity for Cereblon and to create novel protein-protein interactions with new target proteins (neo-substrates). For example, modifications to the glutarimide ring have been shown to be crucial for determining which proteins are targeted for degradation.

Leveraging Computational Modeling: Advanced computational techniques, such as molecular dynamics simulations and machine learning algorithms, are being employed to predict how different chemical structures will interact with the Cereblon-DDB1 complex and potential neo-substrates. These models can help prioritize the synthesis of the most promising new compounds.

Fragment-Based and DNA-Encoded Library Screening: High-throughput screening methods are being used to identify new chemical fragments or complete molecules that can bind to Cereblon and induce the degradation of specific proteins. These approaches allow for the exploration of a much larger chemical space than traditional methods.

A summary of key design considerations is presented in the table below:

| Design Principle | Objective |

| Core Scaffold Modification | Enhance Cereblon binding and alter neo-substrate specificity. |

| Computational Modeling | Predict binding affinities and guide synthetic efforts. |

| High-Throughput Screening | Discover novel chemical matter for Cereblon modulation. |

Elucidation of Resistance Mechanisms to Thalidomide-Based Cereblon Modulators

As with any targeted therapy, the emergence of resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to thalidomide-based drugs is crucial for developing strategies to overcome it. Research is focused on several key areas:

Mutations in the Cereblon Gene: Mutations in the CRBN gene that prevent the drug from binding or that lead to a non-functional Cereblon protein are a primary mechanism of resistance. Comprehensive genomic sequencing of tumors from patients who have relapsed on these therapies is helping to map the landscape of resistance-conferring mutations.

Downregulation of Cereblon Expression: Cancer cells can also become resistant by reducing the amount of Cereblon protein they produce. Research is ongoing to understand the regulatory pathways that control CRBN gene expression and to find ways to reactivate it in resistant cells.

Alterations in the Ubiquitin-Proteasome System: The entire cellular machinery for protein degradation must be functioning for these drugs to work. Therefore, mutations or changes in the expression of other components of the ubiquitin-proteasome system can also lead to resistance.

Exploration of Novel Neo-Substrates and Uncharacterized Molecular Pathways

A major focus of current research is the identification of new proteins that can be targeted for degradation by Cereblon modulators. The discovery that lenalidomide (B1683929) and pomalidomide (B1683931) lead to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) was a landmark finding. Scientists are now actively searching for new molecular glues that can target other high-value therapeutic targets.

Proteomics-Based Screening: Unbiased, large-scale proteomics studies are being conducted to identify all the proteins that are degraded in cells upon treatment with different Cereblon modulators. This approach has the potential to uncover entirely new therapeutic targets and to reveal unexpected biological effects of these drugs.

Targeting Oncogenic Fusion Proteins: Many cancers are driven by specific fusion proteins that are not present in healthy cells. There is great interest in developing molecular glues that can selectively degrade these cancer-driving proteins.

Expanding Beyond Oncology: While the initial applications have been in cancer, researchers are exploring the use of Cereblon-based protein degradation to treat other diseases, such as autoimmune disorders and neurodegenerative diseases, by targeting disease-relevant proteins in other cell types.

Development of Advanced Methodologies for Selective Protein Degradation Assessment

To accelerate the development of new protein-degrading drugs, more sophisticated and higher-throughput methods are needed to assess their activity and selectivity.

High-Throughput Protein Quantification: New mass spectrometry-based techniques and antibody-based methods are being developed to allow for the rapid and simultaneous measurement of hundreds to thousands of proteins in cells. This enables a comprehensive assessment of a drug's effects on the entire proteome.

In-Cell Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) are being adapted to measure whether a drug is binding to Cereblon inside living cells. This provides a more accurate picture of drug activity than traditional biochemical assays.

Advanced Imaging Techniques: High-resolution microscopy and fluorescent protein tagging are being used to visualize the degradation of specific proteins in real-time within individual cells. This can provide valuable insights into the kinetics and spatial dynamics of the degradation process.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of Thalidomide-4-O-C11-NH2 (hydrochloride)?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (e.g., temperature, pH, and solvent polarity) during derivatization of the thalidomide core and PEG linker conjugation. For example, the introduction of the C11 alkyl chain and subsequent amidation must occur under inert atmospheres to prevent oxidation . Analytical methods like HPLC (as per USP guidelines in ) should be used to monitor reaction progress and purity. Intermediate purification via column chromatography with silica gel or reverse-phase resins is recommended to achieve >95% purity .

Q. How should researchers validate the structural integrity of Thalidomide-4-O-C11-NH2 (hydrochloride)?

- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify functional groups (e.g., amide bonds, PEG linker integrity). For hydrochloride salt validation, elemental analysis or ion chromatography can quantify chloride content. Cross-reference data with USP standards for thalidomide derivatives (e.g., CAS 2614-06-4 in ) to ensure consistency .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store lyophilized or crystalline forms at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the amide bond or PEG linker degradation. Avoid freeze-thaw cycles, as repeated phase changes can destabilize the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers design in vitro studies to evaluate the proteolysis-targeting chimera (PROTAC) potential of Thalidomide-4-O-C11-NH2 (hydrochloride)?

- Methodological Answer :

- Step 1 : Conjugate the compound to an E3 ligase-binding moiety (e.g., cereblon ligand) and a target protein-binding warhead via the NH2 terminal. Validate linker stability using fluorescence quenching assays .

- Step 2 : Assess ubiquitination and degradation efficiency in cell lines (e.g., multiple myeloma MM1.S) via Western blotting for target proteins (e.g., IKZF1/3). Include controls with proteasome inhibitors (e.g., bortezomib) to confirm mechanism .

- Step 3 : Use pharmacokinetic (PK) models to optimize dosing intervals based on the compound’s half-life, leveraging Kaplan-Meier survival analysis for in vivo efficacy studies .

Q. What experimental strategies resolve contradictions in reported antitumor efficacy across different myeloma models?

- Methodological Answer :

- Variable 1 : Model selection. Compare results in refractory vs. chemo-naïve models (e.g., RPMI8226 vs. U266 cell lines) to assess resistance mechanisms .

- Variable 2 : Dosing regimen. Conduct dose-escalation studies (e.g., 50–800 mg/kg) with longitudinal paraprotein monitoring, as in Singhal et al. ( ).

- Variable 3 : Biomarker discordance. Use multiplex assays (e.g., ELISA for VEGF, microvascular density) to correlate efficacy with angiogenic inhibition .

Q. How can researchers mitigate off-target effects when using Thalidomide-4-O-C11-NH2 (hydrochloride) in neuronal toxicity assays?

- Methodological Answer :

- Approach 1 : Employ CRISPR-Cas9 to knock out cereblon (CRBN) in control cell lines, isolating compound-specific effects from CRBN-dependent mechanisms .

- Approach 2 : Use RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated neuronal cultures, filtering out pathways unrelated to thalidomide’s known teratogenicity .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. For survival data, apply Kaplan-Meier estimators with log-rank tests to compare treatment arms, as demonstrated in myeloma trials ( ). Address censoring and missing data via Cox proportional hazards models .

Q. How should researchers address batch-to-batch variability in compound activity?

- Methodological Answer :

- QC Measures : Implement USP-grade purity assays () and quantify endotoxin levels via LAL testing.

- Normalization : Express biological activity relative to a stable internal control (e.g., dexamethasone in anti-inflammatory assays) to account for potency fluctuations .

Safety & Compliance

Q. What safety protocols are critical when handling Thalidomide-4-O-C11-NH2 (hydrochloride) in in vivo studies?

- Methodological Answer : Follow reproductive toxicity guidelines (GHS H360) by using double-glove boxes and HEPA-filtered ventilated cages for animal studies. Personnel must undergo teratogenicity training and adhere to FDA-approved Risk Evaluation and Mitigation Strategies (REMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.